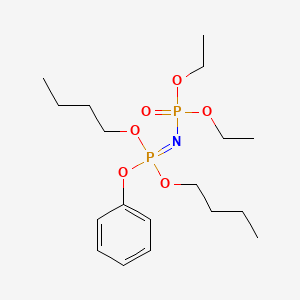
Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the phosphoramidate family, which is known for its stable phosphoryl bond (P=O) and significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate can be achieved through several synthetic routes. The main methods include:
Salt Elimination: This involves the reaction of a phosphoramidate salt with an appropriate electrophile.
Oxidative Cross-Coupling: This method uses oxidative conditions to couple a phosphoramidate with another molecule.
Azide Reduction: This involves the reduction of a phosphoramidate azide to form the desired compound.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated substrate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile.
Chemical Reactions Analysis
Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at the phosphorus or nitrogen atoms, often using halogenating agents or nucleophiles.
Hydrolysis: This reaction involves the cleavage of the P-N bond in the presence of water or aqueous acid/base.
Scientific Research Applications
Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biological pathways. The phosphoryl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Dibutyl phenyl N-(diethoxyphosphoryl)phosphorimidate can be compared with other similar compounds, such as:
Dibutyl phenyl phosphate: This compound lacks the N-(diethoxyphosphoryl) group and has different reactivity and applications.
Diethyl phenyl phosphoramidate: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Butyl phenyl phosphoramidate: This compound has a butyl group instead of a dibutyl group, affecting its solubility and reactivity.
Properties
CAS No. |
87992-77-6 |
|---|---|
Molecular Formula |
C18H33NO6P2 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
dibutoxy-diethoxyphosphorylimino-phenoxy-λ5-phosphane |
InChI |
InChI=1S/C18H33NO6P2/c1-5-9-16-23-27(24-17-10-6-2,25-18-14-12-11-13-15-18)19-26(20,21-7-3)22-8-4/h11-15H,5-10,16-17H2,1-4H3 |
InChI Key |
PGZPKLXHYOFBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=NP(=O)(OCC)OCC)(OCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















